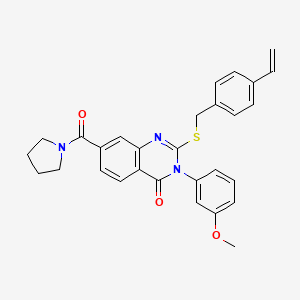
3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one is a complex quinazolinone derivative that has garnered interest in pharmacological research due to its potential biological activities. Quinazolinones are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Quinazolin-4(3H)-one
- Substituents :
- A methoxyphenyl group at position 3
- A pyrrolidine-1-carbonyl group at position 7
- A vinylbenzylthio group at position 2
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have shown that derivatives of quinazolinone can inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) with varying degrees of potency. The compound's IC50 values suggest a strong dose-dependent relationship in inhibiting cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| PC3 | 10 |
| HT-29 | 12 |
In a comparative study, certain derivatives were found to be more potent than established anticancer agents like lapatinib, showcasing an IC50 as low as 0.20 ± 0.02 μM against MCF-7 cells .
The mechanism by which this compound exerts its anticancer effects involves:
- Tyrosine Kinase Inhibition : Studies have identified that quinazolinone derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, and EGFR. For example, compounds derived from quinazolinone were shown to act as ATP non-competitive inhibitors against CDK2 and HER2, while acting as ATP competitive inhibitors against EGFR .
Antimicrobial Activity
Emerging evidence also points towards the antimicrobial properties of quinazolinone derivatives:
- Antibacterial and Antifungal Efficacy : Certain derivatives have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) reported as low as 1.95 μg/mL for bacteria and 3.90 μg/mL for fungi .
Case Studies
- Cytotoxicity Against MCF-7 : A study highlighted the efficacy of a related quinazolinone derivative with an IC50 of 0.20 ± 0.02 μM against MCF-7 cells, indicating a promising therapeutic candidate for breast cancer treatment .
- Antimicrobial Testing : Another investigation into arylidene-based quinazolinones revealed strong binding affinities in molecular docking studies, supporting their potential use as antimicrobial agents .
Eigenschaften
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-3-20-9-11-21(12-10-20)19-36-29-30-26-17-22(27(33)31-15-4-5-16-31)13-14-25(26)28(34)32(29)23-7-6-8-24(18-23)35-2/h3,6-14,17-18H,1,4-5,15-16,19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEKNWUFLRPOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCCC4)N=C2SCC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














